N-(3-(3-(2,4-dioxooxazolidin-3-yl)azetidin-1-yl)-3-oxopropyl)-3-fluorobenzenesulfonamide
Description
N-(3-(3-(2,4-Dioxooxazolidin-3-yl)azetidin-1-yl)-3-oxopropyl)-3-fluorobenzenesulfonamide is a sulfonamide derivative featuring a 2,4-dioxooxazolidine ring fused to an azetidine (four-membered nitrogen-containing ring) core. The molecule combines a 3-fluorobenzenesulfonamide group linked via a propionamide spacer to the azetidine-dioxooxazolidine moiety. The fluorine atom on the benzene ring enhances electronegativity and metabolic stability, while the dioxooxazolidine group may contribute to hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
N-[3-[3-(2,4-dioxo-1,3-oxazolidin-3-yl)azetidin-1-yl]-3-oxopropyl]-3-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O6S/c16-10-2-1-3-12(6-10)26(23,24)17-5-4-13(20)18-7-11(8-18)19-14(21)9-25-15(19)22/h1-3,6,11,17H,4-5,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGXJEXTFMTQST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCNS(=O)(=O)C2=CC=CC(=C2)F)N3C(=O)COC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(3-(2,4-dioxooxazolidin-3-yl)azetidin-1-yl)-3-oxopropyl)-3-fluorobenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structural framework characterized by several functional groups, including a sulfonamide moiety and a dioxooxazolidin ring. The molecular formula is C15H17N3O7S, and it has a molecular weight of 383.38 g/mol. The presence of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3O7S |
| Molecular Weight | 383.38 g/mol |
| CAS Number | Not specified |
| Melting Point | Not available |
| Density | Not available |
Synthesis
The synthesis of this compound typically involves multi-step reactions that require careful control of conditions such as temperature and solvent choice. Common solvents include dimethylformamide (DMF) or dichloromethane, with bases like triethylamine facilitating the reactions. Purification methods often include recrystallization or chromatography.
Antibacterial and Antifungal Properties
Research indicates that compounds within the oxazolidinone family exhibit significant antibacterial and antifungal activities. For instance, studies have shown that related compounds have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans .
The biological activity of this compound is believed to involve inhibition of bacterial protein synthesis through binding to the ribosomal RNA . This mechanism is similar to other oxazolidinones, which act by preventing the formation of the initiation complex in protein synthesis.
Case Studies
- Antibacterial Activity : A study conducted on related oxazolidinone derivatives found that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus .
- Anti-inflammatory Effects : Another investigation into the anti-inflammatory properties of oxazolidinones indicated that certain derivatives could significantly reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Future Directions
Given the promising biological activities observed in related compounds, further research into this compound is warranted. Future studies should focus on:
- In vivo efficacy : Testing in animal models to evaluate therapeutic potential.
- Mechanistic studies : Elucidating specific molecular targets and pathways affected by this compound.
- Formulation development : Exploring stability and delivery methods for clinical applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2,6-Difluoro-N-(3-{3-[(4-Methyl-4H-1,2,4-Triazol-3-yl)Sulfonyl]Azetidin-1-yl}-3-Oxopropyl)Benzene-1-Sulfonamide (BF23631)
- Key Differences :
- Substituents on the benzene ring: BF23631 has 2,6-difluoro groups vs. 3-fluoro in the target compound.
- Azetidine substitution: BF23631 contains a triazole-sulfonyl group, whereas the target compound has a 2,4-dioxooxazolidine ring. Impact: The triazole-sulfonyl group in BF23631 may enhance solubility due to its polar nature, while the dioxooxazolidine in the target compound could improve binding affinity to oxazolidinone-sensitive targets (e.g., bacterial ribosomes) . Molecular Weight: 449.45 g/mol (BF23631) vs. estimated ~440–450 g/mol for the target compound .
N-(3-(4-(3-((3-(N-((1,2,3,5,6,7-Hexahydro-s-Indacen-4-yl)Carbamoyl)Sulfamoyl)Phenyl)Amino)-3-Oxopropyl)-1H-1,2,3-Triazol-1-yl)Propyl)-5-((3aS,4S,6aR)-2-Oxohexahydro-1H-Thieno[3,4-d]Imidazol-4-yl)Pentanamide Key Differences:
- Core structure: This compound has a biotin-like thienoimidazolone moiety, absent in the target compound.
- Functional groups: A triazole linker and indacenyl-sulfamoyl group contrast with the azetidine-dioxooxazolidine system.
Pesticide Sulfonamides (e.g., Diflubenzuron, Fluazuron)
- Key Differences :
- Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) lacks the azetidine-oxazolidinone core.
- Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) includes a pyridinyloxy group. Impact: The target compound’s azetidine-dioxooxazolidine system distinguishes it from pesticidal sulfonamides, which primarily inhibit chitin synthesis .
Table 1: Structural and Functional Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
